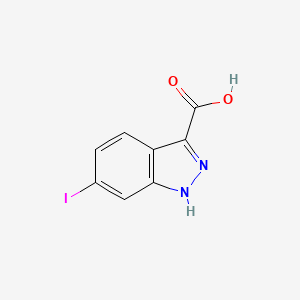

6-iodo-1H-indazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJVCGPPXNEYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289841 | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-67-2 | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectral Data of 6-iodo-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in a variety of approved drugs and clinical candidates. Accurate structural elucidation of novel indazole derivatives is paramount for understanding their structure-activity relationships and for ensuring the integrity of drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution.

Molecular Structure and Numbering

The standard IUPAC numbering for the 1H-indazole ring system is used throughout this guide for consistent referencing in the discussion of NMR data.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the N-H of the indazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d | J = 8.5 - 9.0 Hz |

| H-5 | ~7.4 - 7.6 | dd | J = 8.5 - 9.0, ~1.5 Hz |

| H-7 | ~8.2 - 8.4 | d | J = ~1.0 Hz |

| 1-NH | ~13.0 - 14.0 | br s | - |

| 3-COOH | ~13.0 (broad) | br s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-7):

-

The protons on the benzene ring of the indazole system typically resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.[1][2]

-

H-7: This proton is expected to be the most deshielded among the aromatic protons. Its position adjacent to the electron-withdrawing nitrogen atom (N-1) and its ortho relationship to the iodine at C-6 contribute to its downfield shift. It is predicted to appear as a doublet with a small coupling constant due to a four-bond coupling (⁴J) with H-5.[3]

-

H-4: This proton is ortho to the C-3a bridgehead carbon and is expected to be a doublet due to coupling with H-5 (³J, ortho-coupling), which is typically in the range of 8.5-9.0 Hz for aromatic systems.[4]

-

H-5: This proton will be a doublet of doublets due to coupling with both H-4 (ortho-coupling, ³J ≈ 8.5-9.0 Hz) and H-7 (meta-coupling, ⁴J ≈ 1.0-2.0 Hz).[3] The electron-donating effect of the iodine atom at the para position will slightly shield this proton compared to H-4 and H-7.

-

-

Exchangeable Protons (1-NH and 3-COOH):

-

The N-H proton of the indazole ring and the carboxylic acid proton are acidic and will appear as broad singlets at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent nitrogen atom. The exact chemical shift of these protons is highly dependent on concentration and temperature.

-

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in DMSO-d₆ is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 145 |

| C-3a | ~122 - 126 |

| C-4 | ~128 - 132 |

| C-5 | ~125 - 129 |

| C-6 | ~95 - 100 |

| C-7 | ~115 - 119 |

| C-7a | ~140 - 144 |

| 3-COOH | ~165 - 170 |

Interpretation and Rationale:

-

Indazole Ring Carbons:

-

The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects.[5][6]

-

C-6: The most upfield signal in the aromatic region is assigned to C-6. The direct attachment of the large and polarizable iodine atom causes a significant upfield shift due to the "heavy atom effect".

-

C-3 and C-7a: These quaternary carbons are adjacent to the nitrogen atoms and are expected to be in the downfield region of the aromatic carbons.

-

C-4, C-5, C-7: These protonated carbons will have chemical shifts influenced by their position relative to the substituents. The electron-withdrawing carboxylic acid group at C-3 will deshield the neighboring carbons.

-

-

Carboxylic Acid Carbon (3-COOH):

-

The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 165 and 170 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable NH and COOH protons.[7][8]

-

Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1][9]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10] Suspended solids can degrade the spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). However, due to the high chemical shifts of the analyte protons, the residual solvent peak of DMSO-d₅ at δ ≈ 2.50 ppm can also be used for referencing the ¹H spectrum, and the carbon signal of DMSO-d₆ at δ ≈ 39.5 ppm for the ¹³C spectrum.

Step 2: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

¹H NMR Acquisition:

-

Pulse Program: Standard one-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of the quaternary carbons for accurate integration if needed, although integration of broad exchangeable protons is often not precise.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Step 3: Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transformation: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring NMR data.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, grounded in established spectroscopic principles and comparative data from related molecules. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire high-quality, reliable NMR data for this and similar indazole derivatives. A thorough understanding of the NMR characteristics is fundamental for the unambiguous structural confirmation and further development of these medicinally important compounds.

References

- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR spectrum [chemicalbook.com]

- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CASPRE [caspre.ca]

- 10. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to 6-iodo-1H-indazole-3-carboxylic acid: In-Depth ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous kinase inhibitors, and understanding its detailed structural features is paramount for rational drug design.[1] This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from related structures. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this compound, intended to serve as a practical resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities. The 1H-indazole core, in particular, serves as a versatile scaffold for the development of potent kinase inhibitors, including approved drugs like Axitinib, which features a substituted indazole moiety.[2] The title compound, this compound, combines three critical functionalities: the indazole ring system, a carboxylic acid at the 3-position for derivatization, and an iodine atom at the 6-position, which not only influences the electronic properties of the ring but also serves as a handle for further synthetic modifications via cross-coupling reactions.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for correlating NMR signals with specific atoms in the molecule. The standard IUPAC numbering for the 1H-indazole ring is used throughout this guide, as illustrated below. This visualization is crucial for the subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of protons, their relative numbers, and their connectivity through spin-spin coupling.[4] For this compound, the spectrum is predicted to show distinct signals for the exchangeable protons (N-H and COOH) and the aromatic protons on the benzene ring. The choice of a polar aprotic solvent like DMSO-d₆ is critical for observing the labile protons of the N-H and carboxylic acid groups, which might otherwise undergo rapid exchange and become unobservable.[5]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1-NH | > 13.5 | broad singlet (br s) | - | 1H |

| COOH | 12.0 - 13.0 | very broad singlet (br s) | - | 1H |

| H4 | 8.15 - 8.25 | doublet (d) | J ≈ 0.9 | 1H |

| H7 | 8.05 - 8.15 | singlet (s) or narrow doublet | J < 1.0 | 1H |

| H5 | 7.50 - 7.60 | doublet of doublets (dd) | J ≈ 8.7, 1.4 | 1H |

Detailed Peak Assignments and Rationale

-

1-NH Proton (δ > 13.5 ppm): The proton on the N1 atom is part of the aromatic heterocyclic system and is acidic. In DMSO-d₆, its signal is expected to be a broad singlet at a very downfield chemical shift, typically above 13 ppm.[6] This significant deshielding is due to its acidic nature and participation in intermolecular hydrogen bonding with the solvent.

-

COOH Proton (δ 12.0 - 13.0 ppm): The carboxylic acid proton is highly acidic and its chemical shift is concentration-dependent. It appears as a very broad singlet, often broader than the N-H proton.[5] This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

-

Aromatic Protons (H4, H5, H7):

-

H7 (δ 8.05 - 8.15 ppm): This proton is located at the C7 position. Due to the iodine at C6, the adjacent C-H is absent, so H7 is expected to appear as a singlet or a very narrow doublet due to a small four-bond (⁴J) coupling to H5. Its chemical shift is influenced by the pyrazole ring.

-

H4 (δ 8.15 - 8.25 ppm): The H4 proton is peri to the N-H group and is significantly deshielded by the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing carboxylic acid group at C3. It is expected to be the most downfield of the aromatic C-H protons and should appear as a small doublet due to three-bond (³J) coupling with H5.

-

H5 (δ 7.50 - 7.60 ppm): This proton is coupled to two other protons, H4 and H7, but with different coupling constants. It should appear as a doublet of doublets (dd). The larger coupling constant (³J ≈ 8.7 Hz) arises from the ortho-coupling to H4, while the smaller coupling constant (⁴J ≈ 1.4 Hz) is due to the meta-coupling to H7.

-

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical information about the carbon skeleton.[7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~ 163 |

| C3 | ~ 142 |

| C7a | ~ 140 |

| C3a | ~ 125 |

| C5 | ~ 129 |

| C4 | ~ 122 |

| C7 | ~ 114 |

| C6 | ~ 95 |

Detailed Peak Assignments and Rationale

-

Carboxylic Carbon (COOH, δ ~ 163 ppm): The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to appear in the typical range for carboxylic acids, around 163 ppm.[8]

-

Aromatic Carbons:

-

C6 (δ ~ 95 ppm): This is the most diagnostic signal in the spectrum. The carbon atom directly bonded to iodine (C6) experiences a strong shielding "heavy atom effect," which shifts its resonance significantly upfield compared to other aromatic carbons. This signal is expected to be found around 95 ppm, which is unusually low for an aromatic carbon and is a key identifier for the position of the iodine substituent.

-

C3 (δ ~ 142 ppm): This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the pyrazole ring, leading to a downfield shift.

-

C7a and C3a (δ ~ 140 and ~ 125 ppm): These are the two bridgehead carbons where the benzene and pyrazole rings are fused. Their chemical shifts are characteristic of such fusion points in heterocyclic systems.

-

C4, C5, and C7 (δ ~ 122, ~ 129, and ~ 114 ppm): These are the protonated carbons of the benzene ring. Their relative chemical shifts are influenced by the combined electronic effects of the fused pyrazole ring and the iodine substituent. C5 is expected to be the most downfield of this group, while C7 will be the most upfield.

-

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the characterization of this compound.

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[9] DMSO is an excellent solvent for this compound and allows for the observation of exchangeable N-H and COOH protons.[10][11]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).[12]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 to 32 scans.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and longer relaxation times.[9]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments.

-

Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.[13]

-

Conclusion

The NMR spectroscopic profile of this compound is characterized by several key features that allow for its unambiguous identification. In the ¹H NMR spectrum, the downfield, broad singlets for the N-H and COOH protons, alongside the distinct pattern of the three aromatic protons, are diagnostic. In the ¹³C NMR spectrum, the most telling signal is the highly shielded carbon at the C6 position (around 95 ppm), a direct and reliable indicator of iodine substitution at that position. This comprehensive guide provides the foundational spectral knowledge and a robust experimental framework to assist researchers in the confident structural characterization of this important molecule and its derivatives.

References

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.washington.edu [chem.washington.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of 6-iodo-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-iodo-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole scaffold, a core motif in numerous pharmacologically active compounds. Its structural features, particularly the presence of a carboxylic acid, an iodine atom, and the indazole nucleus, make it a molecule of significant interest in drug design and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and a detailed analysis of its expected crystal structure. While a solved crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from the closely related compound, 1-methyl-1H-indazole-3-carboxylic acid, to provide an expert-driven, in-depth exploration of the anticipated molecular geometry, intermolecular interactions, and supramolecular assembly. This approach offers valuable insights for researchers working on the design and development of novel indazole-based therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of indazole are known to exhibit potent pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.[3][4] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in both chemical and biological systems.[1] The functionalization of the indazole ring at various positions has led to the development of several marketed drugs, highlighting the importance of this scaffold in modern drug discovery.[5]

The subject of this guide, this compound (CAS No. 885520-67-2), is a particularly interesting derivative. The presence of a carboxylic acid at the 3-position provides a key site for hydrogen bonding and salt formation, which are crucial for molecular recognition and binding to biological targets. The iodine atom at the 6-position introduces the potential for halogen bonding, a non-covalent interaction that is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.[6] Furthermore, many indazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8][9] Understanding the three-dimensional structure of this compound is therefore paramount for elucidating its structure-activity relationships and for the design of next-generation therapeutics.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for related indazole derivatives.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 1H-indazole-3-carboxylic acid.

References

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

The Definitive Guide to X-ray Crystallography of 6-Iodo-1H-Indazole-3-Carboxylic Acid Derivatives: From Synthesis to Structural Validation

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow for 6-iodo-1H-indazole-3-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, making a precise understanding of their three-dimensional structure paramount for rational drug design.[1][2][3][4][5] This document moves beyond a simple recitation of protocols, offering in-depth explanations for key experimental decisions, from the initial synthesis and crystallization to the final stages of structure refinement and validation. It is intended for researchers, scientists, and drug development professionals seeking to master the crystallographic analysis of these important heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][3][4] The incorporation of a carboxylic acid at the 3-position and an iodine atom at the 6-position of the indazole ring introduces specific functionalities that can be exploited for targeted drug design. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, while the iodine atom can participate in halogen bonding, a highly directional non-covalent interaction increasingly utilized in crystal engineering and drug design.[6][7][8][9]

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules.[10][11][12][13] This information is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and securing intellectual property. This guide will provide the foundational knowledge and practical steps to successfully navigate the crystallographic analysis of this important class of compounds.

Synthesis of this compound Derivatives

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality crystalline material. While various methods exist for the synthesis of indazole derivatives, a common approach for 6-iodo-1H-indazole involves the iodination of a suitable indazole precursor.[14][15] The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through various carboxylation strategies.

Protocol 1: Illustrative Synthetic Pathway

-

Iodination of 1H-Indazole: A common starting point is the direct iodination of 1H-indazole. This can be achieved using reagents such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. The regioselectivity of the iodination is a critical factor to control.

-

Protection of the Indazole Nitrogen: To facilitate selective functionalization at the C3 position, the N1 position of the indazole ring is often protected. A variety of protecting groups can be employed, with the choice depending on the stability towards subsequent reaction conditions.

-

Carboxylation at the C3 Position: With the N1 position protected, the C3 position can be lithiated using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

-

Deprotection: The final step involves the removal of the N1 protecting group to yield the desired this compound.

-

Derivative Formation: Further derivatization, such as esterification or amidation of the carboxylic acid, can be carried out using standard organic chemistry techniques to generate a library of related compounds for crystallographic studies.[16]

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in the entire process.[10][11][17] For small organic molecules like this compound derivatives, several classical and modern crystallization techniques can be employed.[18][19] The choice of method and solvent is paramount and often requires extensive screening.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The goal is to achieve slow, controlled crystal growth to minimize defects and obtain crystals of sufficient size and quality.

Common Crystallization Techniques

A variety of techniques can be employed to achieve the supersaturation necessary for crystal growth:

-

Slow Evaporation: This is one of the simplest and most common methods.[17] A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant).[19] The vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Crystals form at the interface between the two liquids as they slowly mix.

-

Antisolvent Crystallization: An "antisolvent," a solvent in which the compound is insoluble, is slowly added to a solution of the compound, causing a reduction in solubility and promoting crystallization.[19]

Protocol 2: Step-by-Step Guide to Crystallization Screening

-

Solubility Testing: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

-

Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.

-

Setting up Crystallization Trials:

-

Slow Evaporation: Place small aliquots of the solutions in clean vials, cover with parafilm, and pierce a few small holes to allow for slow evaporation.

-

Vapor Diffusion: Set up hanging or sitting drop vapor diffusion experiments with various precipitants.

-

-

Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals. Patience is key, as crystal growth can take anywhere from a few days to several weeks.

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Simple setup, requires minimal sample. | Difficult to control the rate of evaporation precisely. |

| Vapor Diffusion | Slow diffusion of a precipitant vapor into the sample solution. | Excellent control over the rate of supersaturation. | Requires careful selection of solvent/precipitant pairs. |

| Liquid-Liquid Diffusion | Slow mixing of a solvent and an antisolvent at their interface. | Can produce high-quality crystals. | Can be sensitive to mechanical disturbances. |

X-ray Diffraction: From Data Collection to Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[12][20]

The Experimental Workflow

The overall workflow for X-ray crystallography can be visualized as a linear progression from crystal mounting to data integration.

Caption: High-level workflow for X-ray diffraction data collection and processing.

Protocol 3: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Data Collection Strategy: The crystal is placed in the X-ray beam of a diffractometer. A data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections) by rotating the crystal in the beam.[21]

-

Data Acquisition: The diffraction pattern is recorded on a detector, such as a CCD or pixel array detector.[12] A full dataset typically consists of hundreds of images, each corresponding to a small rotation of the crystal.

Data Processing: Unveiling the Reciprocal Space

The raw diffraction images must be processed to extract the intensities of each reflection.[22] This computational process involves several key steps:

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

-

Integration: The intensity of each diffraction spot is measured, and the background noise is subtracted.

-

Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final dataset of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement: From Electron Density to a Molecular Model

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.[12][23]

Solving the Phase Problem

For small molecules like this compound derivatives, the phase problem is typically solved using direct methods. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Model Building and Refinement

-

Initial Model: The initial phases are used to calculate an electron density map. An initial atomic model is then built into this map.

-

Refinement: The atomic model (including atomic coordinates, displacement parameters, and occupancies) is iteratively refined to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[24] This is typically done using a least-squares minimization procedure.[24]

-

Difference Fourier Maps: Throughout the refinement process, difference Fourier maps are calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disordered electron density.

Caption: The iterative cycle of crystallographic structure refinement.

Structure Validation: Ensuring the Integrity of the Final Model

A crucial final step is the validation of the refined crystal structure to ensure its quality and accuracy.[25][26][27][28][29] This involves checking for self-consistency of the data and ensuring that the model adheres to known chemical principles.

Key Validation Metrics

Several metrics are used to assess the quality of a crystal structure:

| Metric | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 5% |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 15% |

| Goodness-of-Fit (GooF) | Should be close to 1 for a well-refined structure. | ~1.0 |

| Residual Electron Density | The remaining peaks and holes in the final difference Fourier map should be minimal. | < ±0.5 e⁻/ų |

The Role of Halogen Bonding in Structural Analysis

For this compound derivatives, a key aspect of the structural analysis is the identification and characterization of intermolecular interactions, particularly halogen bonds.[6][7] The iodine atom can act as a halogen bond donor, forming short contacts with electron-rich atoms like oxygen or nitrogen.[30] Analyzing these interactions is crucial for understanding the crystal packing and can provide insights for the design of solid-state materials and drug-receptor interactions.

Conclusion: From Data to Discovery

The crystallographic analysis of this compound derivatives is a multi-step process that requires a blend of experimental skill and computational expertise. By following the principles and protocols outlined in this guide, researchers can confidently determine the three-dimensional structures of these pharmaceutically relevant molecules. This structural information is invaluable, providing a solid foundation for understanding their chemical properties and biological activity, ultimately accelerating the drug discovery process.

References

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sptlabtech.com [sptlabtech.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. rigaku.com [rigaku.com]

- 14. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 15. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 20. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. crystallography.fr [crystallography.fr]

- 22. portlandpress.com [portlandpress.com]

- 23. academic.oup.com [academic.oup.com]

- 24. fiveable.me [fiveable.me]

- 25. journals.iucr.org [journals.iucr.org]

- 26. ebi.ac.uk [ebi.ac.uk]

- 27. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 30. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Iodo-1H-Indazole-3-Carboxylic Acid in Organic Solvents for Drug Discovery Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 6-iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2][3][4] We will explore the physicochemical properties governing its solubility, present a systematic approach to solvent selection, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their discovery pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" has never been more relevant. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to challenges in formulation, unreliable bioassay results, and poor bioavailability.[5][6] this compound and its derivatives are prominent scaffolds in the development of kinase inhibitors and other targeted therapies.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for:

-

Stock Solution Preparation: Ensuring accurate and reproducible concentrations for high-throughput screening (HTS) and other biological assays.

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.

-

Preformulation Studies: Providing a foundation for the development of stable and bioavailable dosage forms.[7]

-

Structure-Activity Relationship (SAR) Analysis: Differentiating between intrinsic activity and limitations imposed by poor solubility.

This guide will provide the foundational knowledge and practical methodologies to effectively manage and leverage the solubility of this compound.

Physicochemical Properties and Their Impact on Solubility

The solubility of a molecule is dictated by its intrinsic physicochemical properties. Understanding these parameters is the first step in a logical approach to solvent selection.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | This compound | 1H-Indazole-3-carboxylic acid | 6-Iodo-1H-indazole |

| Molecular Formula | C8H5IN2O2[8] | C8H6N2O2[9] | C7H5IN2[10] |

| Molecular Weight | 288.04 g/mol [8] | 162.15 g/mol [9] | 244.03 g/mol [10] |

| Structure | Contains an indazole core, a carboxylic acid group, and an iodine atom. | Contains an indazole core and a carboxylic acid group.[9] | Contains an indazole core and an iodine atom.[10] |

| Key Functional Groups | Carboxylic acid (-COOH), Amine (-NH-), Aromatic ring, C-I bond | Carboxylic acid (-COOH), Amine (-NH-), Aromatic ring | Amine (-NH-), Aromatic ring, C-I bond |

The structure of this compound suggests a molecule with both polar and non-polar characteristics. The indazole ring system, with its capacity for hydrogen bonding, and the carboxylic acid group contribute to its polarity. Conversely, the aromatic ring and the large, electron-rich iodine atom introduce lipophilic character. This amphiphilic nature means its solubility will be highly dependent on the chosen solvent.

The general principle of "like dissolves like" is a useful starting point.[11] Polar solvents will interact favorably with the carboxylic acid and the N-H group of the indazole, while non-polar solvents will better solvate the aromatic core and the iodo-substituent.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data is proprietary to individual research labs, a qualitative and predictive understanding of solubility can be established based on solvent properties. The following table provides an illustrative solubility profile. Researchers are encouraged to use this as a guide and confirm with experimental data.

Table 2: Illustrative Solubility of this compound in Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale and Field Insights |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and forming strong hydrogen bonds. It is the standard for preparing high-concentration stock solutions for biological screening.[12] |

| Dimethylformamide (DMF) | Aprotic Polar | High | Soluble | Similar to DMSO, DMF is a highly polar solvent that can effectively solvate both the polar and non-polar regions of the molecule. |

| Methanol | Protic Polar | High | Slightly Soluble[12] | As a protic solvent, methanol can hydrogen bond with the solute. However, its smaller size and lower polarity compared to DMSO may result in lower overall solubility. |

| Ethanol | Protic Polar | Medium | Slightly Soluble | Similar to methanol, but its increased hydrocarbon character may slightly decrease its ability to solvate the polar functional groups. |

| Tetrahydrofuran (THF) | Aprotic, Ethereal | Medium | Sparingly Soluble | THF's moderate polarity and ability to act as a hydrogen bond acceptor make it a potential solvent, though high solubility is not expected. |

| Acetonitrile | Aprotic Polar | Medium | Sparingly Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography. Its ability to solvate this molecule is moderate. |

| Dichloromethane (DCM) | Halogenated | Low | Poorly Soluble | DCM is a relatively non-polar solvent and is unlikely to effectively solvate the polar carboxylic acid and indazole N-H groups. |

| Toluene | Aromatic | Low | Insoluble | Toluene is a non-polar aromatic solvent and is not expected to dissolve a molecule with significant hydrogen bonding capability. |

| Hexanes | Aliphatic | Very Low | Insoluble | As a non-polar aliphatic solvent, hexanes will not effectively solvate polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility determination is crucial. Two common methods are employed in drug discovery: the kinetic solubility assay for high-throughput screening and the thermodynamic (or equilibrium) solubility assay for lead optimization.[7][13][14]

Kinetic Solubility Assay

This method is designed for speed and is suitable for early-stage discovery to quickly flag compounds with potential solubility issues.[7][14] It measures the concentration of a compound in solution after a short incubation period, starting from a DMSO stock.[13]

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microplate.

-

Solvent Addition: Add the organic solvent of interest to each well to achieve the desired final concentration range.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[13]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a solubility filter plate.[15]

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[13][15]

-

Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound and is essential for lead optimization and preformulation.[16] It involves equilibrating an excess of the solid compound with the solvent over a longer period.

Caption: Thermodynamic (equilibrium) solubility workflow.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a dilution series of the filtered supernatant and analyze the concentration using a validated HPLC-UV method against a standard curve.

-

Confirmation of Equilibrium: It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing, thereby verifying that equilibrium has been achieved.[16]

Conclusion and Best Practices

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a practical necessity for its successful application in drug discovery. By combining a theoretical understanding of its physicochemical properties with rigorous experimental determination, researchers can de-risk their projects and make more informed decisions.

Key Takeaways:

-

Start with DMSO: For initial biological screening, DMSO is the solvent of choice for creating high-concentration stock solutions.

-

Choose Wisely for Synthesis: Consider the polarity of reactants and products when selecting solvents for chemical synthesis to ensure everything remains in solution.

-

Measure, Don't Assume: While predictive tables are useful, experimental verification of solubility in your specific solvent systems and conditions is essential.

-

Kinetic vs. Thermodynamic: Use the appropriate solubility assay for the stage of your research. Kinetic assays are for rapid screening, while thermodynamic assays provide the definitive data needed for lead optimization.[7]

By adhering to these principles and employing the robust methodologies outlined in this guide, researchers can effectively navigate the solubility challenges associated with this compound, unlocking its full potential as a valuable scaffold in the pursuit of new medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. 001chemical.com [001chemical.com]

- 9. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]

- 13. enamine.net [enamine.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

A Theoretical Investigation into the Electronic Structure of 6-iodo-1H-indazole-3-carboxylic acid: A Guide for Drug Development Professionals

Abstract

Introduction: The Significance of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[3] Its structural rigidity, coupled with the presence of two nitrogen atoms, allows for diverse functionalization and the establishment of specific, high-affinity interactions with protein targets.[4] The introduction of a halogen atom, such as iodine at the 6-position, and a carboxylic acid group at the 3-position, as in 6-iodo-1H-indazole-3-carboxylic acid, is anticipated to significantly modulate the molecule's electronic properties and, consequently, its biological activity. The iodine atom can participate in halogen bonding, a crucial non-covalent interaction in ligand-receptor binding, while the carboxylic acid group can act as a hydrogen bond donor and acceptor.

Understanding the interplay of these functional groups on the electronic landscape of the molecule is paramount for rational drug design. Theoretical studies provide a powerful, cost-effective means to predict molecular properties and guide synthetic efforts.

Theoretical Methodology: A Validated Computational Workflow

To ensure the reliability of our theoretical predictions, we propose a computational workflow grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Computational Protocol

All calculations should be performed using a validated quantum chemistry software package, such as Gaussian.[5] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[6] For a molecule containing iodine, a basis set that can accurately describe the electron distribution around this heavy atom is crucial. Therefore, the 6-311++G(d,p) basis set is recommended for all atoms, which includes polarization and diffuse functions to accurately model both bonding and non-bonding interactions.

The following diagram illustrates the proposed computational workflow:

Caption: A validated computational workflow for the theoretical study of this compound.

Analysis of Molecular Geometry

The first step in our theoretical investigation is to determine the most stable three-dimensional conformation of this compound through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

While specific data for our target molecule is unavailable, the following table presents DFT-calculated geometric parameters for a related compound, 3-(4-methylphenyl)-6-nitro-1H-indazole, which provides a reasonable approximation of the indazole core's geometry.[3]

| Parameter | Bond | Calculated Bond Length (Å) |

| Bond Lengths | C1-N1 | 1.345 |

| N1-N2 | 1.361 | |

| N2-C7 | 1.332 | |

| C7-C8 | 1.423 | |

| C8-C9 | 1.405 | |

| C9-C10 | 1.381 | |

| C10-C11 | 1.413 | |

| C11-C12 | 1.385 | |

| C12-C8 | 1.411 | |

| C7-C13 | 1.472 |

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Related Indazole Derivative. [3]

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7] A smaller gap suggests a more reactive molecule that is more readily polarizable.

The following diagram illustrates the relationship between FMOs and chemical reactivity:

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

For a series of novel indazole derivatives, DFT calculations revealed HOMO-LUMO energy gaps that were correlated with their biological activity.[8] For this compound, we would expect the HOMO to be localized on the electron-rich indazole ring, while the LUMO may be distributed across the ring and the electron-withdrawing carboxylic acid group.

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 | A larger gap indicates higher kinetic stability and lower chemical reactivity.[7] |

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indazole.

Molecular Electrostatic Potential (MEP) Analysis: Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[9][10] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

-

Green regions: Indicate neutral electrostatic potential.

For this compound, we would anticipate the following MEP features:

-

Negative potential (red) around the oxygen atoms of the carboxylic acid group and potentially one of the nitrogen atoms of the indazole ring, making these sites favorable for hydrogen bonding and interactions with electrophiles.

-

Positive potential (blue) around the hydrogen atom of the carboxylic acid and the N-H proton of the indazole ring, indicating these are the most likely sites for nucleophilic attack.

The MEP map provides a visual hypothesis for how the molecule might interact with a biological target, guiding the design of analogs with improved binding affinity.

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies (FT-IR and Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis). Comparing these calculated spectra with experimental data is a crucial step in validating the computational methodology.

Vibrational Analysis (FT-IR)

Theoretical frequency calculations can help in the assignment of experimental FT-IR spectra. For this compound, characteristic vibrational modes would include the N-H and O-H stretching frequencies, the C=O stretching of the carboxylic acid, and various C-C and C-N stretching and bending modes of the indazole ring.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[1][11] These theoretical values can aid in the structural elucidation of newly synthesized indazole derivatives. For our target molecule, we would expect characteristic shifts for the protons and carbons of the indazole ring, influenced by the electron-withdrawing effects of the iodine and carboxylic acid substituents.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules.[12] The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. For this compound, we would expect π → π* and n → π* transitions associated with the aromatic system.

Hirshfeld Surface Analysis: Deconstructing Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state.[13][14] By mapping properties such as dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions like hydrogen bonds and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis would be crucial for understanding its crystal packing and the nature of the intermolecular interactions that stabilize the solid-state structure.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing DFT calculations, we can gain valuable insights into its molecular geometry, reactivity, and potential for intermolecular interactions. The analyses detailed herein—including FMO, MEP, and spectroscopic predictions—provide a powerful toolkit for medicinal chemists and drug development professionals.

While this guide has utilized data from related compounds to illustrate these concepts, the next logical step is to perform these calculations on the target molecule itself and to synthesize it for experimental validation. The theoretical data generated through this workflow will be invaluable for understanding the structure-activity relationships of this promising class of compounds and for guiding the design of novel indazole-based therapeutics with enhanced efficacy and selectivity.

References

- 1. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 2. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]

- 7. 885521-46-0 | 3-Iodo-1H-indazole-5-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 8. 885518-82-1・Methyl 3-iodo-1H-indazole-6-carboxylate・Methyl 3-iodo-1H-indazole-6-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. methyl 3-iodo-1H-indazole-6-carboxylate, CasNo.885518-82-1 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 704-91-6 | 1H-Indazole-6-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 14. echemi.com [echemi.com]

A Technical Guide to the Enthalpy of Formation of Substituted Indazole-3-Carboxylic Acids: Methods, Data, and Applications in Drug Discovery

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically successful drugs.[1][2] The thermodynamic stability of these compounds, quantified by their standard enthalpy of formation (ΔfH°), is a critical parameter that profoundly influences their viability as pharmaceutical agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and practical aspects of determining the enthalpy of formation for a key subclass: substituted indazole-3-carboxylic acids. We detail both the gold-standard experimental methodologies, primarily static bomb combustion calorimetry, and the complementary quantum chemical approaches like Density Functional Theory (DFT). By synthesizing procedural causality with field-proven insights, this guide illuminates how a fundamental thermodynamic property like enthalpy of formation is inextricably linked to the stability, processability, and ultimate success of a drug candidate.

Part 1: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in drug discovery, and among them, the indazole ring system holds a place of distinction.[3] Comprising a fused benzene and pyrazole ring, this aromatic structure is a bioisostere of the natural indole nucleus and exists in several tautomeric forms.[1] The 1H-indazole tautomer is the most thermodynamically stable and, consequently, the predominant form in most chemical and biological systems.[1][3][4]

This inherent stability contributes to its role as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its structural rigidity and capacity for diverse substitutions have led to its incorporation into numerous marketed drugs, including:

-

Pazopanib: A potent tyrosine kinase inhibitor used in cancer therapy.[3]

-

Bendazac: A non-steroidal anti-inflammatory agent.[1]

-

Granisetron: A 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea.[4]

The journey of such molecules from laboratory synthesis to clinical application is heavily dependent on their physicochemical properties. A molecule's intrinsic energy, or its enthalpy of formation, is a foundational determinant of its stability, influencing everything from shelf-life and degradation pathways to polymorphism and synthetic efficiency.[5][6] Therefore, a precise understanding of this value is not merely an academic exercise but a critical component of risk mitigation and quality control in drug development.

Part 2: Fundamentals of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation (ΔfH°) of a compound is defined as the change in enthalpy when one mole of the substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[7][8] It is a direct measure of the energy stored within the chemical bonds of a molecule relative to its constituent elements.

-

Significance: A more negative ΔfH° value indicates a more energetically stable compound, as more energy is released upon its formation.[9] This intrinsic stability is a highly desirable trait for an active pharmaceutical ingredient (API).

-

Application (Hess's Law): Standard enthalpies of formation are thermodynamic building blocks. Using Hess's Law, they allow for the calculation of the enthalpy change (ΔrH°) for any chemical reaction by subtracting the sum of the enthalpies of the reactants from that of the products.[7][9] This is invaluable for predicting whether synthetic steps will be exothermic (release heat) or endothermic (require heat).[6]

For organic molecules like indazoles, two states are of primary interest:

-

Condensed-Phase Enthalpy of Formation (ΔfH°(cr)): Refers to the compound in its solid, crystalline state. This is the value most relevant to the storage and formulation of a solid drug product.

-

Gas-Phase Enthalpy of Formation (ΔfH°(g)): Refers to the compound in a gaseous, isolated-molecule state. This value is essential for computational chemistry, as it allows for a direct comparison between theoretical calculations and experimental results without the confounding effects of intermolecular forces present in the crystal lattice.[10]

The two values are linked by the molar enthalpy of sublimation (ΔsubH°), which is the energy required to transition the molecule from the solid to the gas phase:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Part 3: Experimental Determination of Enthalpy of Formation

The experimental determination of ΔfH°(cr) for organic compounds is a meticulous process that relies on the precise measurement of heat. The cornerstone technique is combustion calorimetry.[11][12]

Methodology: Static Bomb Combustion Calorimetry

Principle: This technique leverages the fact that the complete combustion of an organic compound containing C, H, N, and O yields simple, well-defined products (CO₂, H₂O, N₂). By measuring the heat released during this highly exothermic process in a constant-volume container (a "bomb"), one can work backward using Hess's Law to calculate the enthalpy of formation of the original compound.[11]

Protocol: Determination of ΔfH°(cr) via Combustion Calorimetry

-

Sample Preparation & Purity Verification:

-

Synthesize and purify the substituted indazole-3-carboxylic acid.

-

Causality: Purity is paramount. Impurities will lead to inaccurate combustion energies. Verify purity (>99.5%) using HPLC, NMR, and elemental analysis.

-

Press a known mass (typically ~0.5 g) of the crystalline sample into a pellet.

-

-

Calorimeter Calibration:

-

Calibrate the heat capacity (Ccal) of the calorimeter system.

-

This is achieved by combusting a certified standard reference material, most commonly benzoic acid, which has a precisely known massic energy of combustion.[13]

-

Perform at least five calibration runs to ensure statistical reliability.

-

-

Sample Combustion:

-

Place the pellet in a crucible inside the high-pressure steel container (the "bomb").

-

Attach a fuse wire (e.g., platinum or cotton) in contact with the pellet.

-

Add a small, known amount of distilled water (~1 mL) to the bomb to ensure all nitric acid formed from the sample's nitrogen dissolves, creating a defined final state.

-

Seal the bomb and pressurize it with high-purity oxygen (typically ~3 MPa).

-

Submerge the bomb in a precisely measured volume of water in the outer calorimeter jacket.

-

Allow the system to reach thermal equilibrium, monitoring the temperature for several minutes.

-

Ignite the sample by passing a current through the fuse wire.

-

-

Temperature Data Acquisition:

-

Record the temperature of the water jacket at short intervals (e.g., every 30 seconds) before, during, and after combustion until the temperature has peaked and begins to cool.

-

The raw data will show a pre-ignition baseline, a sharp rise during combustion, and a post-combustion cooling curve.

-

-

Data Analysis & Calculation:

-

Correct the observed temperature rise (ΔT) for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

-

Calculate the total heat released (q_total) using the calibrated heat capacity: q_total = Ccal * ΔT.

-

Subtract the heat contributions from the ignition fuse and the formation of nitric acid (determined by titration of the bomb's liquid contents).

-

The remaining value is the energy of combustion of the sample (ΔcU°). Convert this constant volume energy to constant pressure enthalpy (ΔcH°) and then to the standard molar enthalpy of combustion (ΔcHm°).

-

Finally, calculate the standard molar enthalpy of formation in the crystalline state, ΔfH°(cr), using the known ΔfH° values for the combustion products (CO₂(g) and H₂O(l)). For a compound with formula CₐHₑNᵢOₙ: ΔfH°(cr, compound) = [aΔfH°(CO₂, g) + (e/2)ΔfH°(H₂O, l)] - ΔcHm°(compound)

-

Workflow for Experimental Determination of ΔfH°(cr)

Caption: Experimental workflow for combustion calorimetry.

Determining the Enthalpy of Sublimation (ΔsubH°)

To obtain the gas-phase enthalpy of formation, the condensed-phase value must be corrected using the enthalpy of sublimation. This is typically measured using thermogravimetric analysis (TGA).[10] The sample is heated under a controlled atmosphere, and its mass loss due to sublimation is measured as a function of temperature. From these data, vapor pressures at different temperatures can be derived, and ΔsubH° can be calculated using the Clausius-Clapeyron equation.

Part 4: Computational Prediction of Enthalpy of Formation

Quantum chemical calculations serve as a powerful, complementary tool to experimental methods. They are particularly useful for screening derivatives, understanding structure-energy relationships, and validating experimental findings.

Methodology: Density Functional Theory (DFT)

Principle: DFT is a computational method used to calculate the electronic structure of molecules. By solving the Kohn-Sham equations, an optimized molecular geometry and its total electronic energy can be obtained. This energy can then be used in a series of theoretical reactions (isodesmic reactions) or with empirical corrections to calculate the gas-phase enthalpy of formation with high accuracy.[14] High-level composite methods like G4 or CBS-QB3 can often predict ΔfH°(g) to within a few kJ/mol.[14]

Protocol: Ab Initio Calculation of ΔfH°(g)

-

Molecule Building: Construct the 3D structure of the substituted indazole-3-carboxylic acid molecule in silico.

-